1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety, making it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiviral properties, suggesting that the compound may target viral proteins .
Mode of Action
It is suggested that similar compounds may inhibit viral replication by binding to viral proteins .
Biochemical Pathways
It is suggested that similar compounds may interfere with the replication of viruses, which would affect the viral life cycle .
Pharmacokinetics
In silico studies have emphasized the reliable pharmacokinetic properties of similar compounds .
Result of Action
It is suggested that similar compounds may decrease viral gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The piperidine moiety can be introduced via nucleophilic substitution or coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Final assembly: The final step involves the sulfonylation of the phenyl ring and subsequent coupling with the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thiophen-2-yl)ethan-1-one: This compound shares the trifluoromethyl group and piperidine moiety but differs in the presence of a thiophene ring.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have similar sulfonyl and acetyl groups but differ in the core structure, which is based on indole.
Uniqueness
1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one is unique due to its combination of a trifluoromethyl group, oxadiazole ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c1-10(23)11-2-4-13(5-3-11)27(24,25)22-8-6-12(7-9-22)14-20-21-15(26-14)16(17,18)19/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFNZCQFIDAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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